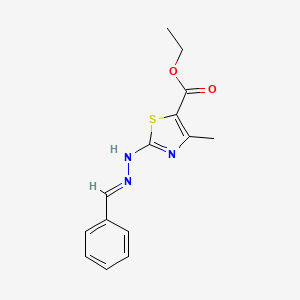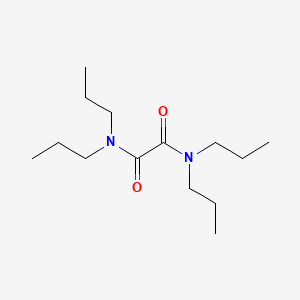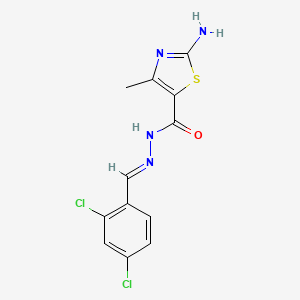
1-(3-甲氧基苯基)-3-(4-甲氧基苯基)-2-丙烯-1-酮
描述
1-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, also known as curcumin, is a natural polyphenol compound extracted from the rhizome of the turmeric plant. It has been used for centuries as a traditional medicine in Ayurvedic and Chinese medicine. In recent years, curcumin has gained attention for its potential therapeutic properties in various diseases.
科学研究应用
合成与光谱性质
- 合成技术:该化合物及其衍生物,包括 1-(4-甲氧基苯基)-3-苯基-2-丙烯-1-酮,已使用相应的取代的苯乙酮和苯甲醛合成,结构已通过 UV、IR、NMR 光谱数据证实。这些发现表明其在不同的化学应用和有机合成中进行进一步研究的潜力 (Ahmed 等,2007)。
晶体学和分子结构
- 晶体结构分析:已使用 X 射线衍射方法确定了相关衍生物的晶体和分子结构,例如 1-(4-甲氧基苯基)-3-(苯基)-2-丙烯-1-酮。这突出了该化合物在晶体学和材料科学研究中的重要性 (Devarajegowda 等,2001)。
电子结构和分子相互作用
- 电子结构研究:使用 AM1-MO 处理对查耳酮衍生物(包括 3-(4-溴苯基)-1-(4-甲氧基苯基)-2-丙烯-1-酮)的研究阐明了这些分子的基态几何和电子性质。这对于理解该化合物的电子相互作用及其在电子材料中的潜在应用至关重要 (Hameed,2006)。
非线性光学性质
- 光学应用:已确定某些衍生物(例如 3-(4-叔丁基苯基)-3-羟基-1-(4-甲氧基苯基)-2-丙烯-1-酮)具有显着的二次谐波产生 (SHG) 效率。这表明在非线性光学材料和器件中具有潜在用途 (Kagawa 等,1993)。
化学合成和修饰
- 方法创新:该化合物及其衍生物已用于各种合成方法,例如 4-叔丁基-4'-甲氧基二苯甲酰甲烷的制备,显示了该化合物在化学合成中的多功能性 (Dong-en,2008)。
抗菌性质
- 生物应用:一些衍生物,如 3-(1-芳基-1H-1,2,3-三唑-4-基)-2-(4-氟苯基)-1-(2-羟基-4-甲氧基苯基)丙烷-1-酮,已显示出抗菌活性,表明它们在开发新型抗菌剂中的潜力 (Nagamani 等,2018)。
属性
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-12H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXQAGDIFDLZMZ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179191 | |
| Record name | 2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130820-51-8 | |
| Record name | 2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130820-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{2-oxo-2-[(2-pyridin-3-ylethyl)amino]ethyl}phenyl)butanamide](/img/structure/B3906774.png)

![3-(2-furyl)acrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3906796.png)


![N'-{[2-(2-naphthyloxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B3906802.png)

![6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3906818.png)
![1-[3-(2-furyl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole](/img/structure/B3906822.png)

![ethyl 2-[2-(3-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3906840.png)
![4-chloro-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3906853.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B3906875.png)
![3-(4-chlorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acrylamide](/img/structure/B3906880.png)